molecular formula C18H27NO5S B2383840 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351586-75-8

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2383840
CAS No.: 1351586-75-8
M. Wt: 369.48
InChI Key: PFQQGKYMALWHGS-UHFFFAOYSA-N
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Description

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a sulfonyl group bearing a 4-ethoxy-3,5-dimethylphenyl moiety. The sulfonyl group and aromatic substituent are critical for its pharmacological activity, influencing receptor binding affinity and selectivity.

Properties

IUPAC Name

9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQGKYMALWHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction can be performed under various conditions, often involving the use of Lewis acids as catalysts .

Industrial Production Methods

Industrial production of such spirocyclic compounds may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved .

Scientific Research Applications

Chemistry

In chemistry, 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .

Biology

In biological research, this compound has been investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine

In medicine, spirocyclic compounds like this one are explored for their potential therapeutic applications. They have shown promise in the development of new drugs for treating diseases such as tuberculosis and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials, making it useful in various applications .

Mechanism of Action

The mechanism of action of 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is versatile, with modifications at the 9-position (nitrogen atom) dictating biological activity. Key analogues include:

Compound Name Substituent at 9-Position Key Structural Features Biological Activity References
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl and phenyl groups Dual aromatic substitution Sigma-1 receptor antagonism; reduces binge eating in rats (3–7 mg/kg)
9-(2-Chloro-6-fluorophenyl)methanone derivative 2-Chloro-6-fluorobenzoyl group Halogenated aromatic ketone Not explicitly stated; likely σ1 receptor ligand
9-(4-Methoxyphenyl)sulfonyl derivative 4-Methoxyphenylsulfonyl group Methoxy-substituted sulfonyl Potential σ1 receptor modulation
1,5-Dioxa-9-azaspiro[5.5]undecane (unsubstituted) None Bare spirocyclic core Inactive in σ1 receptor assays

Key Observations :

  • Aromatic vs. Sulfonyl Groups : Benzyl/phenyl-substituted derivatives (e.g., 9-Benzyl-3-phenyl-...) exhibit σ1 antagonism, while sulfonyl-substituted variants (e.g., the target compound) may enhance selectivity due to stronger hydrogen-bonding interactions .
  • Ethoxy vs. Methoxy : The target compound’s 4-ethoxy-3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, which could enhance receptor binding compared to smaller substituents like methoxy .

Pharmacological and Functional Comparisons

Sigma Receptor Activity
  • 9-Benzyl-3-phenyl-... : Demonstrated dose-dependent reduction in binge eating (3–7 mg/kg in rats) via σ1 receptor blockade .
  • The sulfonyl group may improve metabolic stability over benzyl analogues.
  • 1-Oxa-8-azaspiro[4.5]decane Derivatives : Lower σ1 affinity compared to 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, highlighting the importance of the dioxa ring for receptor engagement .
Physicochemical Properties
Property Target Compound 9-Benzyl-3-phenyl-... Unsubstituted Core
Molecular Weight ~425 g/mol (estimated) 324.2 g/mol 171.2 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.8 0.9
Solubility Low (sulfonyl group reduces solubility) Low Moderate
Synthetic Complexity High (requires sulfonation) Moderate Low

Implications : The target compound’s higher molecular weight and lipophilicity may enhance brain penetration but necessitate formulation optimization for in vivo use.

Biological Activity

The compound 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane , identified by its CAS number 1351586-75-8 , is a member of the spirocyclic class of compounds that has garnered attention for its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H27NO5SC_{18}H_{27}NO_{5}S, with a molecular weight of 369.5 g/mol . The structure features a sulfonyl group attached to a spirocyclic framework, which is characteristic of many biologically active molecules.

PropertyValue
CAS Number1351586-75-8
Molecular FormulaC₁₈H₂₇NO₅S
Molecular Weight369.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Potential

Research indicates that compounds within the 1,9-diazaspiro[5.5]undecane class, including This compound , exhibit a range of biological activities. These include:

  • Obesity Treatment : Studies suggest that these compounds may modulate metabolic pathways related to obesity and weight management .
  • Pain Management : There is evidence supporting their analgesic properties, potentially offering new avenues for pain relief therapies .
  • Immune System Modulation : The compounds have been implicated in influencing immune responses, which could be beneficial in treating autoimmune disorders .
  • Cardiovascular Effects : Some derivatives have shown promise in cardiovascular health, possibly through vasodilatory effects or modulation of heart rate .

The exact mechanisms through which This compound exerts its effects are still under investigation. However, it is believed that:

  • The spirocyclic structure allows for unique interactions with biological targets such as receptors or enzymes involved in metabolic and signaling pathways.
  • The sulfonyl group may enhance binding affinity to specific targets or alter pharmacokinetic properties.

Case Studies and Research Findings

  • Study on Obesity and Pain Relief :
    • A study published in Springer Science+Business Media highlighted the potential of diazaspiro compounds in treating obesity and pain-related conditions. The research emphasized their role in modulating neurotransmitter systems and inflammatory pathways .
  • Cardiovascular Impact Assessment :
    • Another investigation into the cardiovascular effects of similar compounds indicated that they might reduce blood pressure and improve vascular function in animal models, suggesting a therapeutic role in hypertension management .
  • Immune Response Modulation :
    • Research focusing on immune system interactions revealed that certain derivatives could inhibit pro-inflammatory cytokine production, offering insights into their potential use for inflammatory diseases .

Q & A

Q. What mechanistic insights explain its inhibitory activity against specific enzymes?

  • Mechanism : The sulfonyl group acts as a hydrogen bond acceptor, anchoring the compound to catalytic serine residues in hydrolases. MD simulations show the spirocyclic core induces conformational changes in the enzyme active site, reducing substrate access .

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